molecular formula C18H12ClN3O4 B2563507 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 325697-44-7

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2563507
CAS No.: 325697-44-7
M. Wt: 369.76
InChI Key: FANSXNHNDDTLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a benzoyl chloride derivative with a pyrimidine trione under basic conditions. The reaction may proceed as follows:

    Starting Materials: 2-benzoyl-4-chlorophenylamine and pyrimidine-2,4,6-trione.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethyl sulfoxide.

    Procedure: The reactants are mixed and heated to reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **5-(((2-benzoylphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • **5-(((4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both benzoyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

5-[(2-benzoyl-4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4/c19-11-6-7-14(12(8-11)15(23)10-4-2-1-3-5-10)20-9-13-16(24)21-18(26)22-17(13)25/h1-9H,(H3,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKFDBFPDOUMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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